N-(5-Chloro-2-methylphenyl)acetamide

Description

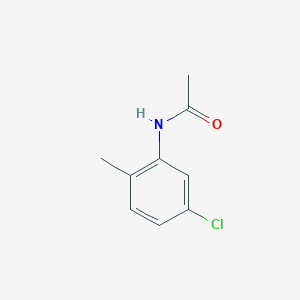

Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHVWJACZZWZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207742 | |

| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-55-0 | |

| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5900-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005900550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5900-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloro-2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE65MZX3VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: N-(5-Chloro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(5-Chloro-2-methylphenyl)acetamide, a substituted aromatic amide of interest in chemical and pharmaceutical research. The document details the compound's fundamental characteristics, including its molecular structure, and key physical data points. Methodologies for the synthesis and determination of its properties are outlined, drawing from established protocols for analogous compounds. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide discusses the known structure-activity relationships of similar chloro-methyl-substituted N-phenylacetamides to provide context for potential research applications.

Chemical Identity and Properties

This compound is a crystalline solid. Its chemical structure consists of an acetamide group linked to a 5-chloro-2-methylphenyl moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.64 g/mol | [] |

| CAS Number | 5900-55-0 | [3] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | 129-130 °C | [1] |

| Boiling Point | 319.6 °C at 760 mmHg | [1] |

| Density | 1.218 g/cm³ | [1] |

| Solubility | No quantitative data available. Expected to have limited solubility in water and higher solubility in organic solvents like ethanol and acetone. | Inferred from related compounds[4] |

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of N-aryl acetamides is the acetylation of the corresponding aniline derivative.[5]

Reaction Scheme:

References

An In-depth Technical Guide to the Molecular Structure of N-(5-Chloro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of N-(5-Chloro-2-methylphenyl)acetamide. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.

Molecular Structure and Properties

This compound is an organic compound belonging to the class of N-aryl acetamides. Its molecular structure consists of a 2-methyl-5-chlorophenyl group attached to the nitrogen atom of an acetamide moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Chemical Formula | C₉H₁₀ClNO | [1][2] |

| Molecular Weight | 183.63 g/mol | [1][2] |

| Melting Point | 129-130 °C | [1] |

| Boiling Point | 319.6 °C at 760 mmHg | [1][2] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Expected to have moderate solubility in polar solvents and higher solubility in organic solvents like ethanol and acetone. | [3] |

Synthesis

The synthesis of this compound is typically achieved through the N-acylation of 5-chloro-2-methylaniline. This reaction involves the nucleophilic attack of the amino group of the aniline derivative on the electrophilic carbonyl carbon of an acylating agent.

Experimental Protocol: N-acylation of 5-chloro-2-methylaniline

This protocol is adapted from established methods for the acetylation of aromatic amines.[4]

Materials:

-

5-chloro-2-methylaniline

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 5-chloro-2-methylaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes. The base is added to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C. If using acetic anhydride, a similar molar equivalent can be used.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure solid.

-

Spectroscopic Characterization

The molecular structure of this compound can be confirmed using various spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~ 7.0 - 7.5 | Multiplet | 3H |

| NH | ~ 7.5 - 8.5 (variable) | Singlet (broad) | 1H |

| CH₃ (Aromatic) | ~ 2.2 - 2.4 | Singlet | 3H |

| CH₃ (Acetyl) | ~ 2.1 - 2.3 | Singlet | 3H |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[5]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~ 168 - 172 |

| Aromatic C-Cl | ~ 130 - 135 |

| Aromatic C-N | ~ 135 - 140 |

| Aromatic C-H | ~ 120 - 130 |

| Aromatic C-CH₃ | ~ 130 - 138 |

| CH₃ (Aromatic) | ~ 15 - 20 |

| CH₃ (Acetyl) | ~ 20 - 25 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[6]

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| N-H Bend (Amide) | 1510 - 1570 | Medium |

| C-N Stretch (Amide) | 1200 - 1300 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the molecular environment.[7]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (approximately 183.63). The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Table 5: Potential Fragmentation Patterns in EI-MS

| Fragment | Description |

| [M - CH₂CO]⁺ | Loss of a ketene molecule, a common fragmentation for N-aryl acetamides. |

| [M - CH₃]⁺ | Loss of a methyl radical. |

| [CH₃CO]⁺ | Acylium ion, often a prominent peak at m/z 43. |

| [ClC₆H₃(CH₃)NH₂]⁺ | Ion corresponding to the 5-chloro-2-methylaniline moiety. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

As no specific biological signaling pathways involving this compound have been prominently reported in the literature, a signaling pathway diagram is not included. The provided workflow diagram serves to illustrate the logical progression from synthesis to structural confirmation, which is a critical aspect of chemical research and drug development.

References

- 1. uni-saarland.de [uni-saarland.de]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645) [hmdb.ca]

- 3. N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide | C9H11ClN2O3S | CID 51063960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-(5-Chloro-2-methylphenyl)acetamide: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for the synthesis, and an exploration of the biological activity of N-(5-Chloro-2-methylphenyl)acetamide. This document is intended to be a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound is a substituted aromatic amide. Its core characteristics are summarized in the table below, providing a ready reference for experimental planning and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| Melting Point | 129-130 °C | [1] |

| Boiling Point | 319.6 °C at 760 mmHg | [1] |

| Density | 1.218 g/cm³ | [1] |

| Refractive Index | 1.592 | [1] |

| Appearance | Solid | [2] |

| CAS Number | 5900-55-0 | [3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acetylation of 5-chloro-2-methylaniline. This nucleophilic acyl substitution reaction is a common and effective method for the formation of amides. Below is a detailed experimental protocol.

Reaction Scheme

Caption: Synthesis of this compound.

Materials and Equipment

-

5-chloro-2-methylaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium acetate (for buffering)

-

Water (for precipitation and washing)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Melting point apparatus

-

Thin-layer chromatography (TLC) equipment

Procedure

-

Dissolution of Amine: In a round-bottom flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in a minimal amount of glacial acetic acid.

-

Acetylation: While stirring the solution, slowly add acetic anhydride (1.1 equivalents). An exothermic reaction may be observed.

-

Reaction Completion: The reaction mixture can be stirred at room temperature for several hours or gently heated to 50-60°C for 1-2 hours to ensure completion. The progress of the reaction can be monitored by TLC.[4]

-

Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing cold water. This will cause the this compound product to precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization. Ethanol is a suitable solvent for this purpose. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them thoroughly. The purity of the final product can be assessed by its melting point.

Biological Activity and Signaling Pathway

While specific biological activities for this compound are not extensively documented in publicly available literature, it belongs to the chloroacetamide class of compounds, which are well-known for their herbicidal activity.[5][6] The primary mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[7]

VLCFAs are essential components of plant cell membranes and waxes. Their inhibition leads to a disruption of cell division and elongation, ultimately causing the death of the weed seedling.[7] The key enzyme inhibited by chloroacetamides is believed to be a condensing enzyme within the VLCFA elongase complex.[7]

The following diagram illustrates the proposed signaling pathway for the herbicidal action of chloroacetamide compounds.

Caption: Proposed mechanism of herbicidal action.

Experimental Workflows

The general workflow for the synthesis and characterization of this compound is outlined below.

References

- 1. echemi.com [echemi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility Profile of N-(5-Chloro-2-methylphenyl)acetamide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-(5-Chloro-2-methylphenyl)acetamide (CAS No: 5900-55-0). Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, qualitative solubility characteristics inferred from structurally related molecules, and detailed experimental protocols for determining its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 5900-55-0 | [1][2][] |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| Melting Point | 129-130 °C | [1] |

| Boiling Point | 319.6 °C at 760 mmHg | [1] |

| Density | 1.218 g/cm³ | [1] |

Solubility Profile

Aqueous Solubility: The aqueous solubility of this compound is expected to be low. The presence of the chlorophenyl and methyl groups contributes to the molecule's hydrophobicity. Similar compounds, such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide, are known to be less soluble in water due to their hydrophobic characteristics. The amide group can participate in hydrogen bonding, which may impart some minimal aqueous solubility.

Organic Solvent Solubility: this compound is anticipated to exhibit significantly better solubility in organic solvents compared to water. Structurally similar compounds, like N-(5-chloro-2-fluoro-phenyl)acetamide, demonstrate good solubility in organic solvents such as ethanol and acetone.[4] This is attributed to the ability of these less polar solvents to stabilize the aromatic structure of the compound.[4] Therefore, it is expected that this compound will be soluble in a range of common organic solvents, including:

-

Alcohols (e.g., methanol, ethanol)

-

Ketones (e.g., acetone)

-

Ethers (e.g., tetrahydrofuran)

-

Chlorinated solvents (e.g., dichloromethane)

-

Aprotic polar solvents (e.g., dimethyl sulfoxide, dimethylformamide)

Factors Influencing Solubility:

-

Temperature: The solubility of organic compounds like this compound generally increases with a rise in temperature.[4]

-

pH: The amide functional group is generally considered neutral, but its ionization can be influenced by pH, which may alter its solubility characteristics.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from standard shake-flask methods for pharmaceutical compounds.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, ethanol, methanol, acetone, DMSO)

-

Volumetric flasks

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually evident.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

Centrifuge the vials at a high speed to ensure complete sedimentation of the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Dilute the filtered samples with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the determined concentration from the HPLC analysis and the dilution factor used.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways

There is no information available in the public domain linking this compound to specific biological signaling pathways. Its primary known application area, based on structurally similar compounds, is as an intermediate in the synthesis of pharmaceuticals.[5] Further research would be required to elucidate any potential biological activity or interactions with signaling cascades.

References

Spectroscopic Analysis of N-(5-Chloro-2-methylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-(5-Chloro-2-methylphenyl)acetamide (CAS No: 5900-55-0), a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the predicted spectral characteristics based on its chemical structure. Furthermore, it details standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar compounds.

Compound at a Glance

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Acetamido-4-chlorotoluene, 4-Chloro-2-acetaminotoluene |

| CAS Number | 5900-55-0[1][] |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.64 g/mol [][3] |

| Melting Point | 129-130 °C[4] |

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | Singlet | 1H | -NH (Amide proton) |

| ~ 7.5 | Doublet | 1H | Aromatic CH (H-6) |

| ~ 7.1 | Doublet of doublets | 1H | Aromatic CH (H-4) |

| ~ 7.0 | Doublet | 1H | Aromatic CH (H-3) |

| ~ 2.2 | Singlet | 3H | Ar-CH₃ (Methyl group on ring) |

| ~ 2.1 | Singlet | 3H | CO-CH₃ (Acetyl methyl group) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (Amide carbonyl) |

| ~ 135 | Aromatic C-Cl (C-5) |

| ~ 134 | Aromatic C-N (C-1) |

| ~ 130 | Aromatic C-CH₃ (C-2) |

| ~ 128 | Aromatic CH (C-4) |

| ~ 125 | Aromatic CH (C-6) |

| ~ 122 | Aromatic CH (C-3) |

| ~ 24 | CO-CH₃ (Acetyl methyl) |

| ~ 17 | Ar-CH₃ (Ring methyl) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3250 | Strong, Sharp | N-H Stretch (Amide) |

| ~ 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic, CH₃) |

| ~ 1670 - 1650 | Strong | C=O Stretch (Amide I) |

| ~ 1600, 1480 | Medium-Strong | C=C Stretch (Aromatic ring) |

| ~ 1550 - 1530 | Strong | N-H Bend (Amide II) |

| ~ 850 - 800 | Strong | C-H Bend (Aromatic, out-of-plane) |

| ~ 750 - 700 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 183/185 | Molecular ion peak [M]⁺ and its isotope [M+2]⁺ due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) |

| 141/143 | Fragment ion from the loss of acetyl group (-CH₂CO) |

| 126/128 | Fragment ion from the loss of the entire acetamide group |

| 43 | Fragment ion corresponding to [CH₃CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: For a standard 5 mm NMR tube, dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5][6][7] The sample should be fully dissolved; if any solid particulates are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.[5][7]

-

Internal Standard: If the solvent does not already contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.

-

Instrumentation: The spectra should be acquired on a Fourier Transform NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A longer relaxation delay may be needed for quaternary carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the solvent or TMS peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or zinc selenide).[8][9]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[10]

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.

-

-

Data Processing: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][12] This causes the molecule to ionize and fragment.[11][13]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. How To [chem.rochester.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. agilent.com [agilent.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. waters.com [waters.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Safety and Handling of N-(5-Chloro-2-methylphenyl)acetamide

This document provides a comprehensive overview of the safety and handling procedures for this compound. The information is intended to equip laboratory and research personnel with the necessary knowledge to handle this chemical compound safely, minimizing risks to both personnel and the environment.

Section 1: Chemical Identification and Properties

This compound, also known as 2-Acetamido-4-chlorotoluene, is a chemical intermediate used in various laboratory and synthesis applications.[][2] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5900-55-0 | [3][4] |

| Synonyms | 2-Acetamido-4-chlorotoluene, 4-Chloro-2-acetaminotoluene | [] |

| Molecular Formula | C₉H₁₀ClNO | [3] |

| Molecular Weight | 183.63 g/mol | [3] |

| Appearance | White solid | [5] |

| Melting Point | 129-130 °C | [3] |

| Boiling Point | 319.6 °C at 760 mmHg | [][3] |

| Density | 1.218 g/cm³ | [][3] |

| Flash Point | 147.1 °C | [3] |

| Purity | Typically >95% | [] |

Section 2: Hazard Identification

This compound is classified as hazardous.[3] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[5]

Table 2: GHS Hazard and Precautionary Statements

| Category | Information | Source(s) |

| Pictogram(s) | [6] | |

| Signal Word | Warning | [6][7] |

| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8] P264: Wash skin thoroughly after handling.[6][8] P270: Do not eat, drink or smoke when using this product.[8] P271: Use only outdoors or in a well-ventilated area.[6][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P330: Rinse mouth.[8] P362: Take off contaminated clothing and wash before reuse.[6] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6] P405: Store locked up.[6] P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Potential Health Effects:

-

Ingestion: Harmful if swallowed, may cause irritation of the digestive tract.[5]

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of significant exposure.[5] All first-aid procedures should be performed while wearing appropriate personal protective equipment.

Experimental Protocol: First-Aid Procedures

-

General Advice: Consult a physician and show this safety data sheet to the medical professional in attendance.[9]

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Section 4: Fire-Fighting Measures

Experimental Protocol: Fire-Fighting Procedures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][6][9]

-

Specific Hazards: During a fire, thermal decomposition can produce irritating and toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[11][12]

-

Protective Equipment for Firefighters: As in any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode (MSHA/NIOSH approved or equivalent) and full protective gear.[5][12]

Section 5: Accidental Release Measures

Experimental Protocol: Chemical Spill Cleanup

-

Personnel Precautions:

-

Evacuate non-essential personnel from the area.[9]

-

Ensure adequate ventilation.[11]

-

Wear appropriate personal protective equipment (PPE) as outlined in Section 7, including gloves, safety goggles, and a respirator if dust is generated.[5][9]

-

Avoid breathing dust and prevent contact with skin and eyes.[5]

-

-

Containment and Cleaning:

-

Disposal:

-

Dispose of the waste material at an approved waste disposal facility in accordance with local, state, and federal regulations.[6]

-

Section 6: Handling and Storage

-

Handling:

-

Storage:

Section 7: Exposure Controls/Personal Protection

Engineering Controls:

-

Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[5]

-

Ensure that eyewash stations and safety showers are located close to the workstation.[8][12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][12] A face shield may be necessary for larger quantities.[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][13]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations at a low level, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][8]

Section 8: Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[14]

-

Conditions to Avoid: No specific data available, but generally avoid heat and ignition sources.[12]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[12][14]

-

Hazardous Polymerization: Will not occur.[14]

Workflow Visualization

The following diagram illustrates a standard workflow for responding to a chemical spill, a critical aspect of laboratory safety and handling.

Caption: A flowchart for a safe and systematic chemical spill response.

References

- 2. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. aksci.com [aksci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. keyorganics.net [keyorganics.net]

- 9. capotchem.com [capotchem.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Material Safety Data Sheet for N-(5-Chloro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

An In-depth Analysis of N-(5-Chloro-2-methylphenyl)acetamide (CAS No. 5900-55-0)

This technical guide provides a comprehensive overview of the material safety data for this compound, tailored for professionals in research and drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound is a chemical intermediate with the molecular formula C₉H₁₀ClNO.[1][2] It is important to distinguish this compound from similar chemical structures to ensure accurate handling and safety precautions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO | [1][2] |

| Molecular Weight | 183.63 g/mol | [1] |

| CAS Number | 5900-55-0 | [1][2] |

| Appearance | Data not available | |

| Melting Point | 129-130 °C | [1] |

| Boiling Point | 319.6 °C at 760 mmHg | [1] |

| Density | 1.218 g/cm³ | [1] |

| Flash Point | 147.1 °C | [1] |

| Refractive Index | 1.592 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| XLogP3 | 2.67980 | [1] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

Pictogram:

Signal Word: Warning

Precautionary Statements:

A comprehensive set of precautionary statements is associated with this compound, including guidelines for prevention, response, storage, and disposal.[1] Key statements include:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Logical Flow for Hazard Communication

Caption: Hazard Communication Workflow.

Toxicological Information

While the GHS classification indicates oral toxicity, specific quantitative data such as LD50 (median lethal dose) values for this compound were not available in the public domain at the time of this review. The primary identified toxicological effect is harm if ingested.[1] Information on other routes of exposure (dermal, inhalation) and other toxicological endpoints (e.g., skin/eye irritation, carcinogenicity) is not currently available for this specific compound.

Table 3: Summary of Toxicological Data

| Endpoint | Result | Species | Method | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Not specified | GHS Classification | [1] |

| Acute Dermal Toxicity | Data not available | - | - | - |

| Acute Inhalation Toxicity | Data not available | - | - | - |

| Skin Corrosion/Irritation | Data not available | - | - | - |

| Serious Eye Damage/Irritation | Data not available | - | - | - |

| Carcinogenicity | Data not available | - | - | - |

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance. The test involves a stepwise procedure with the use of a limited number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats) are used.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise manner to a group of animals.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The procedure is designed to classify the substance into one of the GHS acute toxicity categories based on the observed mortality.

Conceptual Workflow for OECD 423

Caption: OECD 423 Experimental Workflow.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection: Typically, a single albino rabbit is used for the initial test.

-

Application: A small amount of the test substance is applied to a shaved patch of skin.

-

Exposure: The substance is left in contact with the skin for a specified period (usually 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on these scores.

Ecological Information

Table 4: Ecological Data

| Endpoint | Result | Species | Method | Source(s) |

| Aquatic Toxicity | Data not available | - | - | - |

| Persistence and Degradability | Data not available | - | - | - |

| Bioaccumulative Potential | Data not available | - | - | - |

Handling, Storage, and Disposal

Given the known hazards, appropriate precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Safe Handling and Storage Protocol

Caption: Handling and Storage Workflow.

First-Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

In all cases of exposure, seek medical attention if symptoms persist.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Formation of toxic gases is possible during heating or in case of fire.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Disclaimer

This document is intended as a technical guide for trained professionals and is based on currently available information. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the original SDS and exercise their professional judgment in the safe handling of this chemical.

References

Potential Biological Activity of N-(5-Chloro-2-methylphenyl)acetamide: A Technical Guide

Disclaimer: Publicly available scientific literature contains limited direct experimental data on the biological activity of N-(5-Chloro-2-methylphenyl)acetamide. This technical guide, therefore, presents a scientifically-informed overview of its potential biological activities based on the known properties of the broader chloroacetamide and N-phenylacetamide classes of chemical compounds. The information provided herein is intended to serve as a foundation for future research and is not a definitive account of this specific molecule's biological profile. Direct experimental validation is essential to confirm these hypothesized activities.

Introduction

This compound is a substituted aromatic amide. Its chemical structure, featuring a chloroacetamide moiety, suggests a potential for electrophilic interactions with biological macromolecules. The N-phenylacetamide core is a common scaffold in medicinal chemistry, known to be associated with a diverse range of pharmacological effects. This guide will explore the potential antimicrobial, anti-inflammatory, and cytotoxic activities of this compound, drawing parallels with structurally related compounds.

Core Mechanism of Action: Covalent Inhibition

The chloroacetamide functional group is a key determinant of the potential biological activity of this compound. This group acts as an electrophile, rendering the molecule susceptible to nucleophilic attack from amino acid residues within proteins, particularly the thiol group of cysteine. This interaction can lead to the formation of a stable, covalent thioether bond, resulting in irreversible inhibition of the target protein's function. This mechanism is a well-established principle for the biological effects of various chloroacetamide-containing molecules.

Potential Biological Activities

Based on the activities of related N-phenylacetamide and chloroacetamide derivatives, the following biological effects for this compound can be hypothesized:

Antimicrobial Activity

Substituted N-phenyl-2-chloroacetamides have demonstrated notable antimicrobial properties. The biological activity of these compounds often varies with the nature and position of substituents on the phenyl ring. Halogenated N-phenyl chloroacetamides have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism for their antimicrobial action involves the covalent modification of essential microbial enzymes.

Table 1: Antimicrobial Activity of Representative Chloroacetamide Derivatives

| Compound | Target Organism | Activity Metric (μg/mL) | Reference |

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | MIC: 62.5 | [1] |

| N-(4-fluorophenyl)-2-chloroacetamide | Staphylococcus aureus | MIC: 62.5 | [1] |

| N-(3-bromophenyl)-2-chloroacetamide | Staphylococcus aureus | MIC: 125 | [1] |

| N-(4-chlorophenyl)-2-chloroacetamide | Candida albicans | MIC: 250 | [1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Anti-Inflammatory Activity

Certain N-phenylacetamide derivatives have been reported to possess anti-inflammatory properties. For instance, N-(2-hydroxyphenyl)acetamide has been shown to reduce levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in animal models of arthritis.[2] The anti-inflammatory effects are also potentially linked to the modulation of oxidative stress markers.[2]

Cytotoxic and Anticancer Activity

The N-phenylacetamide scaffold is present in a number of compounds investigated for their anticancer potential. Derivatives of 2-phenylacetamide have exhibited cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death).[4] The presence of a reactive chloroacetamide moiety could enhance cytotoxic activity through the irreversible inhibition of proteins critical for cancer cell survival.

Table 2: Cytotoxicity of Representative Phenylacetamide Derivatives against Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(phenyl with nitro group)acetamide | PC3 (prostate carcinoma) | 52 | [3] |

| 2-(4-Fluorophenyl)-N-(phenyl with nitro group)acetamide | MCF-7 (breast cancer) | 100 | [3] |

| Phenylacetamide derivative 3j (p-nitro substituted) | MDA-MB-468 (Breast Cancer) | 0.76 | [4] |

| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 | [4] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are generalized experimental protocols that could be employed to investigate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight in appropriate broth media (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for yeast).[1] Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[1]

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate with the appropriate growth medium to achieve a range of concentrations.[1]

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS).

-

Cell Seeding: Seed the macrophages into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Cytokine Measurement: After 24 hours of incubation, collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cell lines of interest into a 96-well plate and allow them to attach overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

The following diagrams illustrate hypothetical workflows and signaling pathways relevant to the potential biological activities of this compound.

Antimicrobial Susceptibility Testing Workflow.

Generalized NF-κB Signaling Pathway in Inflammation.

Hypothesized Cytotoxic Mechanism of Action.

References

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

N-(5-Chloro-2-methylphenyl)acetamide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-methylphenyl)acetamide, a substituted acetamide, belongs to a class of compounds recognized for their diverse biological activities. While specific research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. This document covers the synthesis, physicochemical properties, and potential biological applications, offering detailed experimental protocols and logical workflows to guide future research and development efforts.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₀ClNO.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 5900-55-0 | [1] |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| Melting Point | 129-130 °C | [1] |

| Boiling Point | 319.6 °C at 760 mmHg | [1] |

| Density | 1.218 g/cm³ | [1] |

| Flash Point | 147.1 °C | [1] |

| Refractive Index | 1.592 | [1] |

Synthesis

The primary synthetic route to this compound is through the acylation of the corresponding aniline, 5-chloro-2-methylaniline. This is a standard and widely used method for the formation of an amide bond.

General Synthesis Workflow

Caption: General workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.

-

Addition of Acylating Agent: Cool the solution in an ice bath. Slowly add the acetylating agent, either acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents), dropwise to the stirred solution. If an acid chloride is used, a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) should be added to scavenge the HCl byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding water. If the product precipitates, it can be collected by filtration. Otherwise, perform a liquid-liquid extraction. If dichloromethane was used as the solvent, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.

Spectroscopic Data

As of this review, published experimental spectroscopic data for this compound is scarce. Researchers should expect characteristic signals corresponding to the aromatic protons, the methyl group protons, the amide proton, and the acetyl methyl protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the methyl carbon, the carbonyl carbon, and the acetyl methyl carbon. The IR spectrum should exhibit characteristic peaks for the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band).

Biological Activity and Potential Applications

The chloroacetamide functional group is present in a variety of biologically active molecules, suggesting that this compound could be a valuable scaffold in drug discovery.[4]

Antimicrobial Activity

N-(substituted phenyl)-2-chloroacetamides have demonstrated efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and to a lesser extent, against Gram-negative bacteria and yeasts like Candida albicans.[4] The biological activity is influenced by the nature and position of substituents on the phenyl ring. The lipophilicity and electronic properties imparted by the chloro and methyl groups on the target molecule may contribute to its potential antimicrobial effects.

Experimental Protocol for Antimicrobial Screening (Proposed)

The following is a general protocol for evaluating the antimicrobial activity of the title compound, based on established methods for similar compounds.[2][4]

-

Microorganism Strains:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), MRSA (e.g., ATCC 33591)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

-

Yeast: Candida albicans (e.g., ATCC 10231)

-

-

Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and yeast in Sabouraud Dextrose Broth (SDB) overnight at 37°C. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

-

Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of final concentrations.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive controls (a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for yeast) and negative controls (broth with DMSO and broth with inoculum only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Data Presentation: The results should be tabulated to show the MIC values of the test compound against the different microbial strains.

General Workflow for Biological Screening

Caption: A generalized workflow for the in vitro biological evaluation of the title compound.

Signaling Pathways and Mechanism of Action

Currently, there is no documented information on the specific mechanism of action or any signaling pathways modulated by this compound or its very close analogues in biological systems.[5] Future research could explore its effects on pathways commonly targeted by antimicrobial agents, such as cell wall synthesis, protein synthesis, or DNA replication. For potential anticancer applications, studies could investigate its impact on key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and drug development. While specific biological data for this molecule is lacking, the known activities of related chloroacetamides suggest that it may possess valuable antimicrobial or other pharmacological properties. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this compound, thereby contributing to the development of new therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(5-Chloro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(5-Chloro-2-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the acetylation of 5-chloro-2-methylaniline using acetic anhydride. This application note includes a comprehensive experimental procedure, tabulated data for reactants and products, and characteristic spectroscopic data for product verification. Additionally, a visual workflow diagram is provided to clearly illustrate the synthesis process.

Introduction

This compound is an important amide compound utilized in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The acetylation of anilines is a fundamental and widely used transformation in organic synthesis. This process involves the introduction of an acetyl group onto the nitrogen atom of the aniline, forming an acetamide. This transformation is often employed to protect the amino group during subsequent reactions or to modulate its electronic properties. The protocol described herein provides a straightforward and efficient method for the preparation of this compound in high purity.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of acetic anhydride by 5-chloro-2-methylaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer yields the desired this compound and acetic acid as a byproduct.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 5-chloro-2-methylaniline | C₇H₈ClN | 141.60 | Light yellow to brown liquid | 2-4 | 228-230 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | -73 | 138-140 |

| This compound | C₉H₁₀ClNO | 183.64 | Off-white to white solid | 138-141 | Not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, J=2.0 Hz, 1H, Ar-H), 7.20 (d, J=8.4 Hz, 1H, Ar-H), 7.10 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, COCH₃) |

| IR (KBr) | ν (cm⁻¹): 3280 (N-H stretch), 1665 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1590, 1480 (C=C aromatic stretch), 810 (C-H out-of-plane bend) |

Experimental Protocol

Materials and Equipment

-

5-chloro-2-methylaniline (98% purity)

-

Acetic anhydride (99% purity)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (35.3 mmol) of 5-chloro-2-methylaniline in 20 mL of glacial acetic acid.

-

Addition of Acetylating Agent: While stirring, slowly add 4.0 mL (42.4 mmol) of acetic anhydride to the solution at room temperature.

-

Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into 100 mL of ice-cold water with vigorous stirring.

-

Precipitation: The crude this compound will precipitate as a solid. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at 60°C to a constant weight. A typical crude yield is in the range of 85-95%.

Purification Protocol

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Hot filter the solution to remove the activated charcoal (if used) or any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them to a constant weight. The typical melting point of the purified product is 138-141°C.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified reaction mechanism for the acetylation of 5-chloro-2-methylaniline.

Safety Precautions

-

5-chloro-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable. Handle with care in a fume hood and wear appropriate PPE.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocol described provides an effective method for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and provides the product in good yield and high purity after recrystallization. The provided spectroscopic data can be used as a reference for product characterization. This application note serves as a valuable resource for researchers in organic synthesis and drug development.

Application Notes and Protocols: N-(5-Chloro-2-methylphenyl)acetamide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(5-Chloro-2-methylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the preparation of advanced pharmaceutical agents, such as kinase inhibitors.

Introduction

This compound is a substituted aromatic amide that serves as a versatile building block in medicinal chemistry. Its structure, featuring a chlorinated and methylated phenyl ring attached to an acetamide group, makes it a valuable precursor for the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and targeted cancer therapeutics like kinase inhibitors. The presence of the chloro and methyl groups on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.64 g/mol | [1] |

| CAS Number | 5900-55-0 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 129-130 °C | [4] |

| Boiling Point | 319.6 °C at 760 mmHg | [2][4] |

| Density | 1.218 g/cm³ | [2][4] |

| Solubility | Information not readily available | |

| Purity | Typically >95% | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 5-chloro-2-methylaniline using acetic anhydride.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Chloro-2-methylaniline | 141.59 | 10.0 g | 0.0706 |

| Acetic Anhydride | 102.09 | 8.0 mL (8.65 g) | 0.0847 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Sodium Acetate | 82.03 | 10.0 g | 0.122 |

| Deionized Water | 18.02 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-chloro-2-methylaniline in 50 mL of glacial acetic acid.

-

To this solution, slowly add 8.0 mL of acetic anhydride with continuous stirring.

-

Add 10.0 g of sodium acetate to the reaction mixture.

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 200 mL of ice-cold deionized water with stirring.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 50 mL).

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

-

Dry the purified product in a vacuum oven at 60 °C.

-

Calculate the yield and determine the melting point.

Expected Yield: 85-95%

Application in the Synthesis of a Kinase Inhibitor (Representative Protocol)

This compound and its analogs are valuable intermediates in the synthesis of multi-kinase inhibitors, such as Tivozanib. The following is a representative protocol illustrating the conceptual steps of how such an intermediate could be utilized.

Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for kinase inhibitor synthesis.

Conceptual Protocol for a Tivozanib-like Scaffold:

This protocol outlines the key transformations involved in constructing a kinase inhibitor, highlighting the role of the N-aryl acetamide moiety.

-

Preparation of the Quinoline Core: Synthesize the 6,7-dimethoxy-4-chloroquinoline core structure through established multi-step procedures starting from simpler aromatic precursors.

-

Ether Linkage Formation: React the N-(chloro-hydroxyphenyl)acetamide intermediate (an analogue of the title compound) with the 6,7-dimethoxy-4-chloroquinoline in the presence of a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures. This step forms the critical ether linkage.

-